
Sulfito de etileno
Descripción general
Descripción
Ethylene sulfite, also known as 1,3,2-dioxathiolan-2-oxide, is a cyclic organic compound with the molecular formula C2H4O3S. It is a sulfur analog of ethylene carbonate and is primarily used as an additive in electrolytes for lithium-ion batteries. Ethylene sulfite is known for its ability to improve the performance and stability of these batteries by forming a protective film on the electrodes .
Aplicaciones Científicas De Investigación
Ethylene sulfite has a wide range of applications in scientific research, including:
Chemistry: It is used as an electrolyte additive in lithium-ion batteries to enhance their performance and stability.
Biology: Ethylene sulfite is studied for its potential use in biological systems, particularly in the stabilization of certain biomolecules.
Medicine: Research is ongoing to explore the potential medical applications of ethylene sulfite, including its use in drug delivery systems.
Mecanismo De Acción
Target of Action
Ethylene sulfite, also known as Glycol sulfite, primarily targets lithium-ion batteries (LIBs) . It is used as an electrolytic additive for the formation of liquid electrolytes in these batteries .
Mode of Action
Ethylene sulfite interacts with its targets by facilitating the formation of the solid electrolyte interphase (SEI) . This interaction results in changes in the electrochemical performance of the batteries . For cells with Ethylene sulfite alone, a vigorous reactivity is observed due to preferential reduction that also generates large amounts of gas during formation .
Biochemical Pathways
The biochemical pathways affected by Ethylene sulfite involve the formation of SEI films at both electrode surfaces . The suppression of the vigorous reaction of Ethylene sulfite in cells with both Ethylene sulfite and VC occurred because the solvation energy of Li+ by VC is smaller than that of EC so VC is reduced first during formation .
Result of Action
The result of Ethylene sulfite’s action is the formation of a very thin and ineffective SEI film at the NMC surface . This leads to a dramatic decrease in electrochemical performance as well as the continuous production of gas during cycling in cells with Ethylene sulfite .
Action Environment
The action of Ethylene sulfite is influenced by the presence of other compounds in the environment. For instance, the presence of VC suppresses the vigorous reaction of Ethylene sulfite, leading to improved electrochemical performance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylene sulfite can be synthesized through the reaction between sulfur dioxide and epoxy ethane in the presence of a catalyst. The catalyst is typically a complex compound synthesized from polyethylene glycol and metal halide. The reaction is carried out under mild conditions to improve the purity and yield of ethylene sulfite .
Industrial Production Methods: In an industrial setting, ethylene sulfite is produced by reacting sulfur dioxide with epoxy ethane in an autoclave. The reaction mixture is heated to around 130°C, and sulfur dioxide is introduced at a pressure of 5 MPa. The reaction is maintained for about 2 hours, after which the product is cooled and purified through vacuum distillation to obtain high-purity ethylene sulfite .
Análisis De Reacciones Químicas
Types of Reactions: Ethylene sulfite undergoes various chemical reactions, including:
Reduction: Ethylene sulfite can be reduced to form ethylene glycol and sulfur dioxide.
Oxidation: It can be oxidized to form ethylene sulfate.
Substitution: Ethylene sulfite can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Reduction: Ethylene glycol and sulfur dioxide.
Oxidation: Ethylene sulfate.
Substitution: Various substituted ethylene sulfite derivatives depending on the reagents used
Comparación Con Compuestos Similares
- Ethylene carbonate
- Vinylene carbonate
- Propylene sulfite
- Fluoroethylene carbonate
- Dimethyl sulfite
Ethylene sulfite stands out due to its unique ability to form a highly protective solid electrolyte interface film, making it a valuable additive in the field of energy storage and beyond.
Propiedades
IUPAC Name |
1,3,2-dioxathiolane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3S/c3-6-4-1-2-5-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXYVJKNSMILOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020668 | |
| Record name | Glycol sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Glycol sulfite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20970 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3741-38-6 | |
| Record name | Ethylene sulfite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3741-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycol sulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene sulfite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,2-Dioxathiolane, 2-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycol sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCOL SULFITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85XYC59UJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is ethylene sulfite considered a promising electrolyte additive in lithium-ion batteries?
A: Ethylene sulfite (ES) demonstrates the ability to enhance the performance of lithium-ion batteries, particularly those utilizing graphitic anodes. [] This improvement stems from its ability to form a stable solid electrolyte interphase (SEI) layer on the anode surface. [, , ] This protective layer inhibits the co-intercalation of propylene carbonate (PC), a common electrolyte solvent, into the graphite, thus improving the battery's cycling stability. [, ]
Q2: How does the reduction potential of ethylene sulfite compare to that of common electrolyte solvents like propylene carbonate?
A: Theoretical calculations have revealed that ethylene sulfite possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to propylene carbonate. [, ] This difference translates to a lower reduction potential for ethylene sulfite (approximately 1.8 V vs. Li/Li+), implying that it will be preferentially reduced on the anode surface before the electrolyte solvent. [, ]
Q3: What are the key products formed during the reductive decomposition of ethylene sulfite in a lithium-ion battery?
A: Density functional theory (DFT) studies indicate that upon reduction, ethylene sulfite undergoes a ring-opening decomposition. This process leads to the formation of various products, including lithium sulfite (Li2SO3), (CH2OSO2Li)2, and CH3CH(OSO2Li)CH2OCO2Li, which contribute to the formation of the protective SEI layer. [, ] Notably, the presence of co-solvents like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC) can influence the ring-opening reaction pathway and the final product distribution. []
Q4: Can ethylene sulfite be used in high-voltage lithium-ion batteries?
A: While ethylene sulfite demonstrates promise as an additive, its application in high-voltage systems, particularly those employing LiNi0.5Mn1.5O4 cathodes, requires careful consideration. Research suggests that ethylene sulfite can be electrochemically oxidized at potentials around 4.05 V vs. Li/Li+. [] This oxidation can lead to the formation of thick, resistive layers on the cathode surface, ultimately diminishing the battery's capacity and performance. []
Q5: How does the presence of other additives, such as vinylene carbonate (VC), affect the behavior of ethylene sulfite in lithium-ion batteries?
A: Studies indicate that incorporating both vinylene carbonate and ethylene sulfite in the electrolyte can lead to a synergistic effect. While vinylene carbonate primarily contributes to SEI formation on both electrodes, the presence of ethylene sulfite introduces additional sulfur-containing species into the SEI composition, potentially influencing its properties and long-term stability. [, ]
Q6: What is the molecular formula and weight of ethylene sulfite?
A6: Ethylene sulfite has the molecular formula C2H4O3S and a molecular weight of 108.12 g/mol.
Q7: Which spectroscopic techniques are commonly employed to characterize ethylene sulfite?
A: Researchers utilize a combination of spectroscopic methods to investigate the structure and properties of ethylene sulfite. Infrared (IR) spectroscopy provides insights into the vibrational modes of the molecule, particularly the characteristic S=O stretching vibrations, which are sensitive to the surrounding environment. [] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, offers valuable information about the arrangement of atoms and the conformation of the molecule in solution. [, ] Additionally, techniques like X-ray Photoelectron Spectroscopy (XPS) can be employed to analyze the elemental composition and chemical states of ethylene sulfite within complex mixtures, such as SEI layers formed in batteries. [, ]
Q8: What is the impact of ethylene sulfite on the morphology of lithium deposits on the anode surface?
A: In situ atomic force microscopy (AFM) studies have revealed that the addition of ethylene sulfite to propylene carbonate-based electrolytes can lead to a less homogeneous SEI layer on the lithium anode surface compared to additive-free electrolytes or those containing fluoroethylene carbonate (FEC). [] This inhomogeneity might arise from the formation of various decomposition products with different morphologies and properties. [, ]
Q9: Can ethylene sulfite be used in combination with ionic liquids as an electrolyte for lithium metal batteries?
A: Yes, research suggests that ethylene sulfite can be incorporated into ionic liquid-based electrolytes, such as those containing N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)amide (PP13TFSA), to improve the cycling performance and stability of lithium metal anodes. [, ] The presence of ethylene sulfite promotes the formation of a more desirable morphology of lithium deposits, potentially by influencing the composition and properties of the SEI layer. [, ]
Q10: Does ethylene sulfite exhibit any catalytic properties?
A: While ethylene sulfite itself may not be a catalyst, it can participate in reactions as a reactant, leading to the formation of desired products. For example, it reacts with diethyl N-phenyliminocarbonate to yield 3-phenyloxazolidone-2, releasing carbon dioxide in the process. []
Q11: How is computational chemistry being used to understand the behavior of ethylene sulfite in lithium-ion batteries?
A: Computational chemistry, particularly DFT calculations, plays a crucial role in understanding the reductive decomposition mechanisms of ethylene sulfite and its role in SEI formation. [, , , ] By modeling the interactions between ethylene sulfite, electrolyte solvents, lithium ions, and electrode surfaces, researchers can predict reaction pathways, product distributions, and the impact of different additives on the SEI layer's properties. [, ]
Q12: Have there been any studies on the molecular dynamics of ethylene sulfite in electrolyte solutions?
A: Yes, molecular dynamics (MD) simulations have been employed to investigate the behavior of ethylene sulfite in electrolyte solutions, particularly in the context of its interaction with other electrolyte components and its impact on Li+ solvation. These simulations provide valuable insights into the molecular-level interactions that govern the performance and stability of ethylene sulfite-containing electrolytes. [, ]
Q13: Is there any information available regarding the environmental impact and degradation of ethylene sulfite?
A13: While the provided research papers primarily focus on the electrochemical performance and applications of ethylene sulfite, information about its environmental impact and degradation pathways remains limited. Further research is needed to assess its ecotoxicological effects and develop strategies for its responsible use, recycling, and disposal.
Q14: Are there any alternative compounds being investigated that offer similar functionalities to ethylene sulfite in battery electrolytes?
A: Yes, researchers are actively exploring various alternatives to ethylene sulfite as electrolyte additives. These include other sulfite-based compounds like vinyl ethylene sulfite (VES), [] as well as compounds with different functional groups such as vinylene carbonate (VC), fluoroethylene carbonate (FEC), and propane sultone (PS). [, , ] The choice of additive depends on factors such as the desired electrochemical performance, compatibility with other electrolyte components, and cost-effectiveness.
Q15: What are some essential tools and resources for researchers studying ethylene sulfite and its applications?
A15: Researchers studying ethylene sulfite utilize a wide range of tools and resources, including:
Q16: Apart from lithium-ion batteries, what are some other potential applications of ethylene sulfite being explored?
A16: Ethylene sulfite demonstrates potential in various applications, including:
- Polymer synthesis: It can be employed as a monomer in ring-opening polymerization reactions to synthesize poly(ethylene sulfite), a biodegradable polymer with potential applications in packaging and biomedical fields. []
- Organic synthesis: Ethylene sulfite can act as a reagent in organic synthesis, facilitating specific chemical transformations. []
- Electrolyte additive for supercapacitors: Research suggests that ethylene sulfite can be incorporated into electrolytes for supercapacitors, potentially enhancing their performance characteristics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


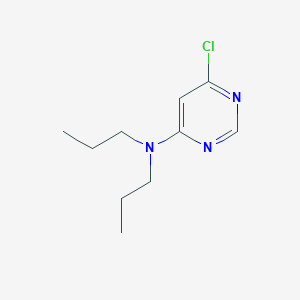

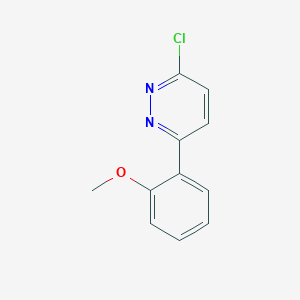
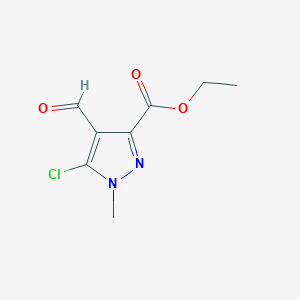
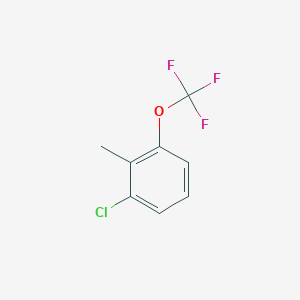

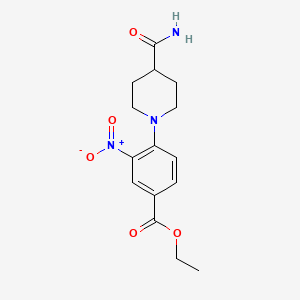

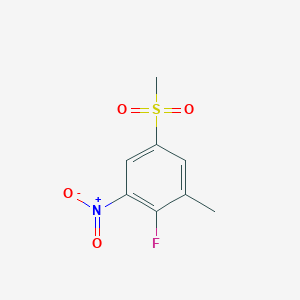
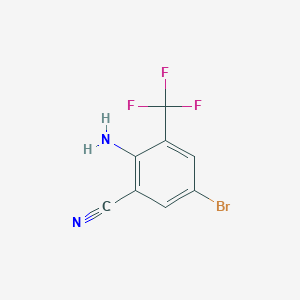
![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)
![1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine](/img/structure/B1361763.png)


